Methyl 4-methylpiperazine-1-carbodithioate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-methylpiperazine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVFRUURAMHQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718158 | |
| Record name | Methyl 4-methylpiperazine-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98428-90-1 | |
| Record name | Methyl 4-methylpiperazine-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(methylsulfanyl)carbothioylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Reaction Scheme
The synthesis typically proceeds via the formation of the sodium salt intermediate, sodium 4-methylpiperazine-1-carbodithioate, which is then methylated to yield the target compound. The overall process can be summarized as:
- Reaction of 4-methylpiperazine with carbon disulfide (CS₂) in the presence of a base (NaOH or KOH) to form the sodium carbodithioate salt.
- Subsequent methylation of the sodium salt with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to afford this compound.
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-Methylpiperazine, CS₂, NaOH, ethanol or water, 0–5 °C | 4-Methylpiperazine is dissolved in ethanol or water. Carbon disulfide is added slowly under ice-cold conditions with stirring. Sodium hydroxide is added to deprotonate the intermediate, forming the sodium carbodithioate salt. | Molar ratio: 1:1:1 (amine:CS₂:NaOH). Reaction time ~2 hours. |
| 2 | Methylating agent (e.g., methyl iodide), solvent (acetone or ethanol), room temperature | The sodium salt is methylated by adding methyl iodide dropwise under stirring, typically at room temperature. | Reaction monitored by TLC or NMR. |
| 3 | Workup: filtration, washing, recrystallization | The product precipitates out or is extracted, then purified by recrystallization from ethanol. | Typical yields exceed 80%. |
This method is supported by multiple literature sources describing similar carbodithioate syntheses, emphasizing the importance of temperature control and stoichiometric balance to maximize yield and purity.
Reaction Mechanism Insights
The formation of this compound involves nucleophilic attack by the amine nitrogen on carbon disulfide, generating an intermediate dithiocarbamate anion. The base (NaOH) facilitates deprotonation, stabilizing the anion as the sodium salt. Methylation occurs via nucleophilic substitution at sulfur, where the methylating agent transfers a methyl group to the sulfur atom, forming the methyl carbodithioate.
Recent mechanistic studies propose that the initial amine-CS₂ reaction proceeds spontaneously under basic conditions, forming the sodium carbodithioate intermediate in situ. The methylation step is a direct substitution at the sulfur atom, yielding the methylated product with high selectivity.
Industrial and Laboratory Scale Considerations
Reaction Conditions
- Temperature: The initial reaction is preferably conducted at low temperatures (0–5 °C) to control the rate and avoid side reactions.
- Solvent: Ethanol and water are commonly used solvents due to their ability to dissolve reactants and facilitate the reaction.
- Base: Sodium hydroxide is preferred for its effectiveness and availability.
- Methylating Agent: Methyl iodide is commonly used, but alternatives like dimethyl sulfate can also be employed.
Purification and Yield
Purification is typically achieved by recrystallization from ethanol or by extraction with organic solvents such as chloroform. The product is usually obtained as a white crystalline solid with yields typically above 80%. Careful control of reaction parameters is essential for reproducibility and purity, especially for pharmaceutical or agrochemical applications.
Analytical Characterization Supporting Preparation
The successful synthesis and purity of this compound are confirmed by various spectroscopic and analytical techniques:
| Technique | Key Observations | Purpose |
|---|---|---|
| 1H NMR | Signals corresponding to methyl group (δ ~2.3 ppm) and piperazine protons | Confirms chemical structure and substitution pattern |
| 13C NMR | Peaks at δ ~195 ppm (C=S) indicating carbodithioate group | Confirms presence of thiocarbonyl functionality |
| IR Spectroscopy | Absorption bands near 1428 cm⁻¹ (C=S stretch), 1685 cm⁻¹ (C=O if present) | Functional group identification |
| Mass Spectrometry (HRMS) | Molecular ion peak matching expected mass | Molecular weight confirmation |
| Elemental Analysis | Consistency with calculated C, H, N, S percentages | Purity and composition verification |
These analytical data are critical for confirming the identity and purity of the synthesized compound and are routinely employed in research and industrial settings.
Summary Table of Preparation Methods
Additional Notes and Research Findings
- The sodium salt intermediate, sodium 4-methylpiperazine-1-carbodithioate, is also used as a ligand or capping agent in nanoparticle synthesis, highlighting its versatility beyond the methylated product.
- Alternative synthetic approaches involving oxidative coupling or use of different methylating agents have been explored but generally follow the same mechanistic principles.
- Industrial processes optimize reaction parameters for scale-up, focusing on solvent recycling, temperature control, and minimizing hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have demonstrated that derivatives of methyl 4-methylpiperazine-1-carbodithioate exhibit significant antitumor properties. For instance, a study synthesized several alkyl derivatives and evaluated their effects against cancer cell lines. Notably, some compounds showed inhibition rates of up to 99% against CDC25B, a key regulator in cancer cell proliferation, at a concentration of 20 μg/mL. Additionally, three compounds displayed up to 54.59% inhibition against leukemia HL-60 cells at a concentration of 40 μmol/L .
Molecular Targeting
The compound has also been investigated for its potential to target specific molecular pathways associated with cancer. For example, binding studies involving the Pin1 enzyme—an important target in breast cancer—revealed promising interactions with certain derivatives of this compound. These compounds exhibited IC50 values below 10 μg/mL against the MCF7 breast cancer cell line, indicating strong anticancer activity .
Nanotechnology
Synthesis of Silver Nanoparticles
this compound serves as an effective capping agent in the synthesis of silver nanoparticles (AgNPs). The nanoparticles produced using this compound demonstrated stability and size control (3-5 nm), which is critical for their application in various fields such as medicine and electronics. The capping agent not only stabilizes the nanoparticles but also enhances their antibacterial properties, making them suitable for use in wound dressings and biosensors .
Physicochemical Studies
Complex Formation with Transition Metals
Studies have explored the formation of complexes between this compound and transition metals such as zinc(II), cadmium(II), and mercury(II). These complexes have shown varied physicochemical properties, which could be leveraged in catalysis or as therapeutic agents . The stability and reactivity of these complexes are essential for their potential applications in drug development and material science.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Evaluation of antitumor effects against various cancer cell lines | Compounds showed up to 99% inhibition against CDC25B; significant activity against leukemia cells |
| Molecular Targeting | Binding studies with Pin1 enzyme | IC50 < 10 μg/mL against MCF7 breast cancer cells |
| Nanotechnology | Synthesis of silver nanoparticles | Stable AgNPs (3-5 nm) with enhanced antibacterial properties |
| Transition Metal Complexes | Physicochemical properties of metal complexes | Varied stability; potential applications in catalysis |
Mechanism of Action
The mechanism of action of methyl 4-methylpiperazine-1-carbodithioate involves its interaction with metal ions and biological molecules. The carbodithioate group can chelate metal ions, forming stable complexes. These complexes can then interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dithiocarbamates are a versatile class of ligands with diverse biological applications.
Table 1: Comparative Analysis of Methyl-4-MPipzcdt and Analogous Dithiocarbamates
Key Findings:
Antimicrobial Activity :
- Methyl-4-MPipzcdt metal complexes exhibit broad-spectrum antimicrobial activity. For example, [Mn(4-MPipzcdt)₂(phen)] and [Co(4-MPipzcdt)(phen)₂]Cl show MIC values as low as 8 µg/mL against Candida albicans and Staphylococcus aureus, outperforming pyridylpiperazine carbodithioates (MIC: 16–64 µg/mL) .
- The piperazine ring enhances membrane penetration, while the dithiocarbamate group disrupts microbial enzyme function via metal chelation .
Toxicity Profile: Methyl-4-MPipzcdt complexes display moderate cytotoxicity (~50–70% cell viability in human rhabdomyosarcoma cells), making them safer than 3-cyano-3,3-diphenylpropyl derivatives, which show high cytotoxicity (IC50: <10 µM) .
Structural Influence on Bioactivity: The 4-methylpiperazine group in Methyl-4-MPipzcdt enhances solubility and metal-binding efficiency compared to morpholine-based dithiocarbamates, which are more rigid and less adaptable for chelation . Bulky substituents (e.g., 3-cyano-3,3-diphenylpropyl) increase anticancer potency but also elevate toxicity, highlighting the balance required in ligand design .
Biological Activity
Methyl 4-methylpiperazine-1-carbodithioate (MMPC) is a compound belonging to the class of carbodithioates, characterized by its unique structure that includes a piperazine ring. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article explores the biological activity of MMPC, emphasizing its mechanisms of action, interactions with metal ions, and applications in various fields.
Structural Characteristics
The chemical formula for MMPC is C₇H₁₃N₂S₂, which highlights the presence of two sulfur atoms bonded to a carbon atom. The piperazine ring contributes to the compound's cyclic amine structure, enhancing its biological activity. The following table summarizes key features of MMPC and related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains piperazine ring | Antimicrobial activity |
| Diethyl dithiocarbamate | No cyclic structure | Fungicidal |
| Dithiocarbamate derivatives | Varies widely | Diverse activities |
| Thiocarbamate compounds | Varies widely | Varies widely |
Antimicrobial Activity
Research indicates that MMPC exhibits significant antimicrobial properties against various pathogenic strains. The minimum inhibitory concentration (MIC) values for MMPC and its metal complexes range from less than 8 to 512 μg/mL, demonstrating its potential as an antimicrobial agent . Moreover, MMPC has shown effectiveness against both gram-positive and gram-negative bacteria, primarily through its ability to bind to lipopolysaccharides (LPS) on the outer membrane of gram-negative bacteria .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MMPC against multiple bacterial strains. The results indicated that MMPC's metal complexes exhibited enhanced efficacy compared to the uncomplexed form, suggesting that coordination with metal ions may improve its antimicrobial properties .
- Mechanism of Action : The mechanism involves the binding of MMPC to bacterial membranes, disrupting their integrity and leading to cell death. This action is particularly effective against resistant strains, making MMPC a candidate for further development in antimicrobial therapies .
Interaction with Metal Ions
MMPC can form complexes with various metal ions such as Cobalt (II), Nickel (II), and Copper (II). These interactions significantly influence its biological activity:
- Stabilization of Metal Ions : The formation of mixed-ligand complexes enhances the stability and bioavailability of metal ions in biological systems .
- Biochemical Pathways : The interaction with Cobalt (II) leads to the formation of long-chained polymeric compounds that exhibit unique magnetic properties, potentially useful in targeted drug delivery systems .
Potential Anticancer Properties
Emerging research suggests that MMPC derivatives may possess anticancer properties. Preliminary studies indicate that some derivatives can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. In vitro studies show that certain MMPC derivatives exhibit IC50 values in the micromolar range against LSD1, indicating potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-methylpiperazine-1-carbodithioate, and how do reaction conditions influence yield?
this compound is synthesized via a two-step process:
Formation of sodium 4-methylpiperazine-1-carbodithioate : Piperazine derivatives react with carbon disulfide in absolute ethanol under ice-cooled conditions (0–5°C) for 2 hours. NaOH is used to deprotonate intermediates, yielding a precipitated product .
Alkylation : The sodium salt reacts with 2-chloro-N-(4-morpholinophenyl)acetamide in acetone for 4 hours under reflux. The product is purified via recrystallization (ethanol), achieving yields up to 81% .
Key factors :
- Temperature control (ice bath prevents disulfide decomposition).
- Solvent choice (ethanol for solubility, acetone for alkylation efficiency).
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological workflow :
- 1H/13C-NMR : Confirm substituent positions (e.g., methylpiperazine protons at δ 2.33 ppm, morpholine protons at δ 3.70–3.73 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calcd: 395.1570; observed: 395.1560) .
- Melting point analysis : Sharp melting points (e.g., 166.2–166.6°C) indicate purity .
Common pitfalls : Residual solvents (e.g., ethanol) may skew melting points; use vacuum drying for 12 hours to mitigate .
Q. What safety protocols are critical when handling this compound?
- Skin/eye protection : Use nitrile gloves and goggles due to Category 2 skin/eye irritation risks .
- Ventilation : Employ fume hoods to avoid inhalation of carbon disulfide (used in synthesis) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from alkylation) before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Single-crystal X-ray diffraction : Monoclinic crystals (space group P21/n) provide bond lengths/angles (e.g., C–S bond: 1.68 Å, S–C–S angle: 104.5°) .
- Software tools :
Q. What strategies address conflicting spectroscopic data during structural characterization?
Case study : Discrepancies in 1H-NMR splitting patterns (e.g., piperazine protons as broad singlets vs. triplets):
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
Q. How does this compound perform in biological assays, and what are mechanistic hypotheses?
- AChE/MAO inhibition : Derivatives show IC50 values of 1.2–3.8 µM, suggesting dual inhibitory activity. The dithiocarbamate group likely chelates catalytic metal ions (e.g., Zn²⁺ in MAO) .
- SAR insights :
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
- Retrosynthetic AI : BenchChem’s Template_relevance model identifies feasible one-step routes (e.g., coupling with phenothiazine via nucleophilic substitution) .
- DFT/MD simulations :
- Calculate transition-state energies for disulfide bond formation .
- Simulate solvation effects (e.g., ethanol vs. DMF) on reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
